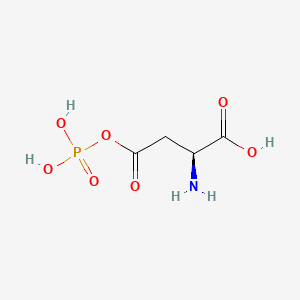
Aspartyl phosphate
概要
準備方法
ホスホアスパラギン酸は、様々な方法で合成することができます。一般的なアプローチの1つは、制御された条件下でリン酸化剤を用いてアスパラギン酸をリン酸化することです。 この反応は、通常、アスパラギン酸カルボニル炭素原子に対する求核攻撃を促進するために、酸性条件を必要とします . 工業生産方法では、しばしば、水素化ホウ素ナトリウム (NaBH4) による還元開裂を用いて、遊離またはタンパク質結合ホスホアスパラギン酸を検出します .
化学反応の分析
ホスホアスパラギン酸は、次のようないくつかのタイプの化学反応を起こします。
酸化: ホスホアスパラギン酸は、特定の条件下で酸化され、様々な酸化された生成物が生成されます。
還元: この化合物は、水素化ホウ素ナトリウムなどの還元剤を用いて還元することができます。
置換: ホスホアスパラギン酸は、置換反応に関与することができます。この反応では、リン酸基が他の官能基に置き換えられます。
これらの反応で使用される一般的な試薬には、リン酸化剤、水素化ホウ素ナトリウムなどの還元剤、反応条件を制御するための様々な酸と塩基などがあります . これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
ホスホアスパラギン酸は、次のような幅広い科学研究への応用があります。
化学: これは、リン酸化と脱リン酸化反応を研究するためのモデル化合物として使用されます。
生物学: ホスホアスパラギン酸は、原核生物の二成分シグナル伝達経路に関与しており、リン酸基の転移における重要な中間体として機能します。
医学: ホスホアスパラギン酸の研究は、細胞シグナル伝達機構の理解と、リン酸化経路を標的とする治療戦略の開発に貢献しています。
科学的研究の応用
Phosphoaspartate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Phosphoaspartate is involved in two-component signaling pathways in prokaryotes, where it acts as a key intermediate in the transfer of phosphate groups.
Medicine: Research on phosphoaspartate contributes to understanding cellular signaling mechanisms and developing therapeutic strategies targeting phosphorylation pathways.
Industry: The compound is used in the production of various biochemical reagents and as a tool for studying enzyme mechanisms .
作用機序
ホスホアスパラギン酸は、リン酸化と脱リン酸化反応における役割を通してその効果を発揮します。一般的なメカニズムは、重要なホスホアスパラギン酸残基のリン原子に対する酸素求核剤の求核攻撃を含みます。 この反応は、ATPアーゼ、ホスファターゼ、β-ホスホグルコムターゼ、ホスホノアセトアルデヒドヒドロラーゼ酵素の機能にとって重要です .
類似の化合物との比較
ホスホアスパラギン酸は、ホスホグルタミン酸 (γ-グルタミルリン酸)、ホスホセリン、ホスホトレオニン、ホスホチロシンなどの他のホスホアミノ酸と似ています。 これは、原核生物の二成分シグナル伝達経路の主要な構成要素としての役割と、特定の酵素反応への関与においてユニークです . 類似の化合物には、次のようなものがあります。
- ホスホグルタミン酸
- ホスホセリン
- ホスホトレオニン
- ホスホチロシン
これらの化合物は、類似の化学的性質を共有していますが、その特定の生物学的役割と作用機序は異なります。
類似化合物との比較
Phosphoaspartate is similar to other phosphoamino acids such as phosphoglutamate (γ-glutamyl phosphate), phosphoserine, phosphothreonine, and phosphotyrosine. it is unique in its role as a major component of prokaryotic two-component signaling pathways and its involvement in specific enzymatic reactions . Similar compounds include:
- Phosphoglutamate
- Phosphoserine
- Phosphothreonine
- Phosphotyrosine
These compounds share similar chemical properties but differ in their specific biological roles and mechanisms of action.
特性
IUPAC Name |
(2S)-2-amino-4-oxo-4-phosphonooxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8NO7P/c5-2(4(7)8)1-3(6)12-13(9,10)11/h2H,1,5H2,(H,7,8)(H2,9,10,11)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZNKTPIYKDIGG-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Aspartyl-4-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22138-53-0 | |
| Record name | β-Aspartyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22138-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Aspartyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022138530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Aspartyl-4-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















